molecular formula C37H31NO4S B557261 Fmoc-D-Cys(Trt)-OH CAS No. 167015-11-4

Fmoc-D-Cys(Trt)-OH

Cat. No. B557261
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Cys(Trt)-OH is an amino acid derivative that is widely used in scientific research. It is a derivative of cysteine, an essential amino acid, and is used in a range of applications, including in vivo and in vitro experiments. Fmoc-D-Cys(Trt)-OH is an important tool for studying the biochemical and physiological effects of cysteine, as well as for investigating the mechanism of action of drugs.

Scientific research applications

  • Fmoc-Cys(Trt)-OH is essential for the Fmoc/tBu strategy in peptide synthesis, providing compatibility with other Cys-protecting groups and aiding in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • It exhibits excellent synthesis characteristics in Fmoc solid phase peptide synthesis, proving efficient in the synthesis of peptides like Somatostatin (Mccurdy, 1989).

  • The compound is prone to racemization during activation/coupling in Fmoc solid phase peptide synthesis, which can be mitigated by using a base-free activation step (Kaiser et al., 1996).

  • Fmoc-Cys(Trt)-OH plays a role in the synthesis of cyclic peptides, which have shown potential as anti-malarial agents (Fagúndez et al., 2018).

  • The compound is also useful in chemical protein synthesis, particularly when used as an N-masked group for cysteine in peptide thioester segments, facilitating the synthesis of proteins through native chemical ligations (Kar et al., 2020).

  • In the field of materials science, it is used in the development of new antibacterial composite materials, showcasing the integration of Fmoc-decorated self-assembling building blocks in biomedical applications (Schnaider et al., 2019).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428234
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(Trt)-OH

CAS RN

167015-11-4
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Cys(Trt)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Cys(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Cys(Trt)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Cys(Trt)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Cys(Trt)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Cys(Trt)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Cys(Trt)-OH

Citations

For This Compound
73
Citations
S Li, H Zhao, R Wang, J Wang, X Mao, T Hao… - International Journal of …, 2019 - Springer
It is demonstrated that gonadotropin-releasing hormone (GnRH) analogs can directly inhibit the proliferation of reproductive tissue cancer cells, but the poor pharmacokinetic properties …
Number of citations: 4 link.springer.com
T Kaiser, GJ Nicholson, HJ Kohlbau, W Voelter - Tetrahedron letters, 1996 - Elsevier
In conventional stepwise Fmoc solid phase peptide synthesis, diisopropylethylamine (DIEA) base-catalyzed acylation methods lead to considerable amounts of racemization of Fmoc-…
Number of citations: 87 www.sciencedirect.com
Y Nakahara, I Matsuo, Y Ito, R Ubagai, H Hojo… - Tetrahedron …, 2010 - Elsevier
In this study synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a new N→S acyl migratory device for the preparation of peptide thioesters by Fmoc solid-phase peptide …
Number of citations: 16 www.sciencedirect.com
T Yamamoto, P Nair, S Ma, P Davis… - Bioorganic & medicinal …, 2009 - Elsevier
In order to improve metabolic stability, a ring structure with a cystine moiety was introduced into TY027 (Tyr-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3′,5′-(CF 3 ) 2 Bzl]), which is a lead …
Number of citations: 32 www.sciencedirect.com
G Martelli, P Cantelmi, C Palladino, A Mattellone… - Green …, 2021 - pubs.rsc.org
Solid Phase Peptide Synthesis (SPPS) is a key technology for the production of pharmaceutical grade peptides, although it represents the worst modality in the pharma segment when …
Number of citations: 12 pubs.rsc.org
TJ Dickerson, KD Janda - ACS Chemical Biology, 2006 - ACS Publications
Incorrect structures were inadvertently introduced for L-arginine hydroxamic acid and Fmoc-D-Cys (Trt)-OH (Figure 3), and limonoid toosendanin (Figure 4) in this review article. The …
Number of citations: 2 pubs.acs.org
SJM Verhoork, CE Jennings, N Rozatian… - … A European Journal, 2019 - Wiley Online Library
A growing number of approaches to “staple” α‐helical peptides into a bioactive conformation using cysteine cross‐linking are emerging. Here, the replacement of l‐cysteine with “…
J Ying, X Gu, M Cai, M Dedek, J Vagner… - Journal of medicinal …, 2006 - ACS Publications
Intensive efforts have been made to develop potent and selective ligands for certain human melanocortin receptors as possible treatments for obesity and sexual dysfunction due to the …
Number of citations: 53 pubs.acs.org
J Gardiner, D Langenegger, D Hoyer… - Chemistry & …, 2008 - Wiley Online Library
Octreotate (1b) is the octreotide (SANDOSTATIN ® ; 1a) analogue, carrying a C‐terminal CO 2 H (Thr) instead of the CH 2 OH (threoninol) group. In pursuit of our interest in unnatural …
Number of citations: 10 onlinelibrary.wiley.com
M Yoshida, K Sasahara, T Doi - Tetrahedron, 2015 - Elsevier
Solid-phase total synthesis of cyclodepsipeptide spiruchostatin A (1) has been achieved. Initially, immobilization of the Boc-d-Val-statine derivative 3 via the hindered β-hydroxy group …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.